molecular formula C11H12I2N2O2 B14704955 3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide CAS No. 23959-63-9

3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide

Cat. No.: B14704955
CAS No.: 23959-63-9
M. Wt: 458.03 g/mol
InChI Key: YURFZBVWOZUKAX-UHFFFAOYSA-N
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Description

3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide is an organic compound with the molecular formula C11H12I2N2O2. This compound is known for its unique structure, which includes two iodine atoms, a methoxy group, and a propan-2-ylideneamino group attached to a benzamide core . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . The final step involves the condensation of the iodinated intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual iodine atoms and methoxy group make it particularly effective in certain chemical reactions and biological assays .

Properties

CAS No.

23959-63-9

Molecular Formula

C11H12I2N2O2

Molecular Weight

458.03 g/mol

IUPAC Name

3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C11H12I2N2O2/c1-6(2)14-15-11(16)7-4-8(12)10(17-3)9(13)5-7/h4-5H,1-3H3,(H,15,16)

InChI Key

YURFZBVWOZUKAX-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)I)OC)I)C

Origin of Product

United States

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